

N-(5-bromoquinolin-8-yl)acetamide molecular weight and formula

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Compound of Interest

Compound Name: N-(5-bromoquinolin-8-yl)acetamide

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Technical Guide: N-(5-bromoquinolin-8-yl)acetamide

An In-depth Profile for Chemical Synthesis and Drug Discovery Applications

Executive Summary

N-(5-bromoquinolin-8-yl)acetamide is a halogenated derivative of the 8-aminoquinoline scaffold, a core structure renowned for its prevalence in medicinally active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic importance for researchers and professionals in drug development. The presence of a bromine atom at the C5 position and an acetamido group at the C8 position offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This document outlines its physicochemical characteristics, provides a detailed, mechanistically-grounded synthesis protocol, and discusses its potential applications as a building block in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting.

Chemical Identity and Physicochemical Properties

N-(5-bromoquinolin-8-yl)acetamide is an organic compound whose identity is established by its unique molecular formula, weight, and registry number. Its physical properties, such as

solubility and appearance, are critical for its handling and application in synthetic chemistry.

The molecule consists of a quinoline ring system, which is a bicyclic heterocycle containing a benzene ring fused to a pyridine ring. A bromine atom is substituted at the 5-position, and an acetamido group (-NHCOCH₃) is attached at the 8-position.

Caption: 2D Chemical Structure of **N-(5-bromoquinolin-8-yl)acetamide**.

The key quantitative data for **N-(5-bromoquinolin-8-yl)acetamide** are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |
|--------------------|--|--------------|
| Molecular Formula | C ₁₁ H ₉ BrN ₂ O | [1][2] |
| Molecular Weight | 265.11 g/mol | [1][2] |
| CAS Number | 99851-80-6 | [2][3] |
| Appearance | White to off-white crystal or crystalline powder | [4] |
| Solubility | Soluble in ethanol, chloroform, DMSO; slightly soluble in water. | [4] |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years). | [2] |

Synthesis and Mechanistic Insights

The synthesis of **N-(5-bromoquinolin-8-yl)acetamide** can be approached through various routes. Modern synthetic chemistry often favors methods that offer high selectivity and atom economy, such as direct C-H activation. Below is a detailed protocol inspired by copper-catalyzed C5-H bromination of 8-aminoquinoline amides.[5]

This protocol describes the synthesis starting from an N-acylated 8-aminoquinoline precursor. The use of a copper catalyst is crucial as it facilitates the selective functionalization of the C5

C-H bond, which is activated by the directing effect of the C8 amide group.^[5]

Step 1: Preparation of Starting Material - N-(quinolin-8-yl)acetamide

- To a solution of 8-aminoquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM), add acetic anhydride (1.2 eq) and a base such as triethylamine (1.5 eq).
- Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield N-(quinolin-8-yl)acetamide, which can be purified by recrystallization or column chromatography.

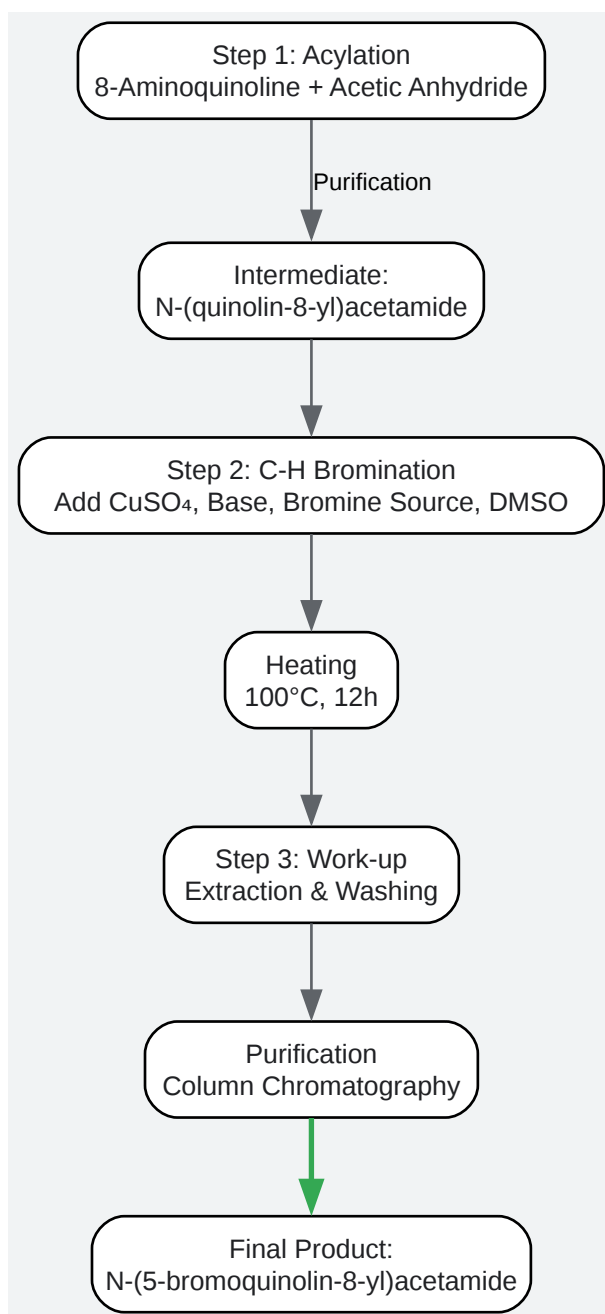
Step 2: C5-Bromination Reaction^[5]

- In a sealed reaction vessel, combine N-(quinolin-8-yl)acetamide (1.0 eq), a copper catalyst such as copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, 20 mol%), and a base like potassium phosphate (K_3PO_4 , 1.0 eq).^[5]
- Add a suitable brominating agent. While various sources can be used, systems employing reagents like ethyl bromodifluoroacetate can serve as both a brominating and difluoromethylating agent under different catalytic conditions. For selective bromination, specific bromine donors are chosen.^[5]
- Add a high-boiling point polar aprotic solvent, such as dimethyl sulfoxide (DMSO).^[5]
- Seal the vessel and heat the mixture at 100°C for 12 hours.^[5]

Step 3: Work-up and Purification

- After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove the catalyst and any acidic byproducts.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **N-(5-bromoquinolin-8-yl)acetamide**.



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Caption: High-level workflow for the synthesis of **N-(5-bromoquinolin-8-yl)acetamide**.

Role in Drug Discovery and Chemical Biology

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimalarial and antitumor properties.[5] **N-(5-bromoquinolin-8-yl)acetamide** serves as a key intermediate for creating novel derivatives with potentially enhanced or new therapeutic activities.

- **Vector for Further Functionalization:** The bromine atom at the C5 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and heteroaryl groups. This enables the systematic exploration of the structure-activity relationship (SAR) at this position.
- **Modulation of Physicochemical Properties:** The introduction of a bromine atom significantly alters the electronic properties of the quinoline ring and increases the lipophilicity of the molecule, which can influence its pharmacokinetic profile, including membrane permeability and metabolic stability.
- **Intermediate for Bioactive Molecules:** Derivatives of N-substituted quinolines have been investigated for various pharmacological activities, including antiproliferative effects against cancer cell lines and antimicrobial properties.[6][7][8] This compound provides a direct precursor to libraries of such molecules for high-throughput screening.

Analytical Characterization

To ensure the identity and purity of synthesized **N-(5-bromoquinolin-8-yl)acetamide**, a standard suite of analytical techniques should be employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR should show characteristic aromatic proton signals for the quinoline ring system and distinct singlets for the amide proton (NH) and the methyl (CH_3) protons of the acetamido group. ^{13}C NMR will confirm the presence of 11 unique carbon atoms.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula ($\text{C}_{11}\text{H}_9\text{BrN}_2\text{O}$) by providing a highly accurate mass measurement. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 Da) would be a definitive feature.
- **Infrared (IR) Spectroscopy:** The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm^{-1}), the C=O stretch of the

amide (around 1670 cm^{-1}), and C-Br vibrations in the lower frequency region.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[9]
- Handling: **N-(5-bromoquinolin-8-yl)acetamide** may cause skin and eye irritation.[4] Avoid direct contact with skin and eyes.[4] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
 - Inhalation: Move the person to fresh air.[9]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.
 - In all cases of significant exposure or if symptoms persist, seek medical attention.[9][11]
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[10] For long-term stability, storage at -20°C is recommended.[2]

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